

Solubility profile of 2-Mercapto-6-nitrobenzothiazole in different solvents

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Compound of Interest

Compound Name: 2-Mercapto-6-nitrobenzothiazole

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Solubility Profile of 2-Mercapto-6-nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Mercapto-6-nitrobenzothiazole**, a compound of interest in various research and development fields, including pharmaceuticals and materials science. This document outlines the available solubility information, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Introduction to 2-Mercapto-6-nitrobenzothiazole

2-Mercapto-6-nitrobenzothiazole is a yellow crystalline powder with the chemical formula $C_7H_4N_2O_2S_2$.^{[1][2]} It is recognized for its role as a versatile intermediate in organic synthesis.^[1] The presence of a nitro group and a mercapto group on the benzothiazole core imparts unique chemical properties, making it a subject of investigation for potential applications in areas such as antimicrobial agent development and as a reagent in analytical chemistry.^[1]

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S ₂	[1]
Molecular Weight	212.24 g/mol	[1]
Appearance	Light yellow to yellow to orange crystalline powder	[1]
Melting Point	250 - 254 °C	[1]
Purity	≥ 98% (HPLC)	[1]
CAS Number	4845-58-3	[1]

Solubility Data of 2-Mercapto-6-nitrobenzothiazole

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for **2-Mercapto-6-nitrobenzothiazole** in various solvents remains largely unavailable in the public domain. Safety data sheets consistently describe the compound as having "low water solubility" or being "insoluble in water," but do not provide numerical values.[3]

Given the absence of specific data, this guide provides a detailed experimental protocol in the following section to enable researchers to determine the solubility of **2-Mercapto-6-nitrobenzothiazole** in their solvents of interest. The data obtained from such studies would be invaluable to the scientific community.

For comparative purposes, Table 2 presents the solubility of a structurally related, non-nitrated compound, 2-Mercaptobenzothiazole, in various organic solvents. This information can offer some preliminary insights into the potential solubility behavior of its nitro-substituted counterpart, although significant differences can be expected due to the influence of the nitro group on the molecule's polarity and intermolecular interactions.

Table 1: Qualitative Solubility of **2-Mercapto-6-nitrobenzothiazole**

Solvent	Solubility	Reference
Water	Low / Insoluble	[3]

Table 2: Quantitative Solubility of 2-Mercaptobenzothiazole (CAS: 149-30-4) in Various Organic Solvents at Different Temperatures

(Note: This data is for a related compound and should be used for comparative purposes only.)

Solvent	Temperature (°C)	Solubility (g/100g solvent)
Methanol	25	2.5
Ethanol	25	1.8
Acetone	25	15.0
Ethyl Acetate	25	4.0
Toluene	25	1.2
Chloroform	25	3.5

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides a detailed methodology for determining the solubility of **2-Mercapto-6-nitrobenzothiazole** using the widely accepted equilibrium shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.^{[4][5]}

Materials:

- **2-Mercapto-6-nitrobenzothiazole** (high purity)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)
- Scintillation vials or glass flasks with screw caps

- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Analytical balance
- Syringe filters (0.22 μm)
- HPLC system with UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Mercapto-6-nitrobenzothiazole** to a series of vials. The excess solid should be visually apparent.
 - Accurately add a known volume of the desired solvent to each vial.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the collected supernatant through a syringe filter to remove any undissolved solid.

- Quantification:
 - The concentration of **2-Mercapto-6-nitrobenzothiazole** in the filtered supernatant is then determined using a validated analytical method, such as HPLC-UV.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of benzothiazole derivatives.^[6]^[7]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of benzothiazole derivatives.^[7]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). The exact ratio should be optimized for good separation and peak shape. A starting point could be a 50:50 mixture of acetonitrile and water.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection Wavelength: Based on the UV-Vis spectrum of **2-Mercapto-6-nitrobenzothiazole**. A wavelength in the range of 300-350 nm is likely to provide good sensitivity.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

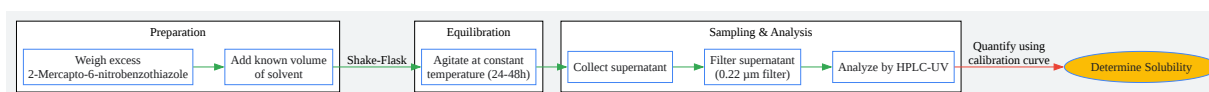
Procedure:

- Preparation of Standard Solutions:

- Prepare a stock solution of **2-Mercapto-6-nitrobenzothiazole** of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).
- Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
- Calibration Curve:
 - Inject the standard solutions into the HPLC system and record the peak areas.
 - Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Sample Analysis:
 - Inject the filtered supernatant from the shake-flask experiment into the HPLC system.
 - Determine the peak area of **2-Mercapto-6-nitrobenzothiazole** in the sample.
- Calculation of Solubility:
 - Determine the concentration of **2-Mercapto-6-nitrobenzothiazole** in the supernatant by interpolating its peak area on the calibration curve.
 - The solubility is then expressed in appropriate units (e.g., mg/mL, g/L, or mol/L).

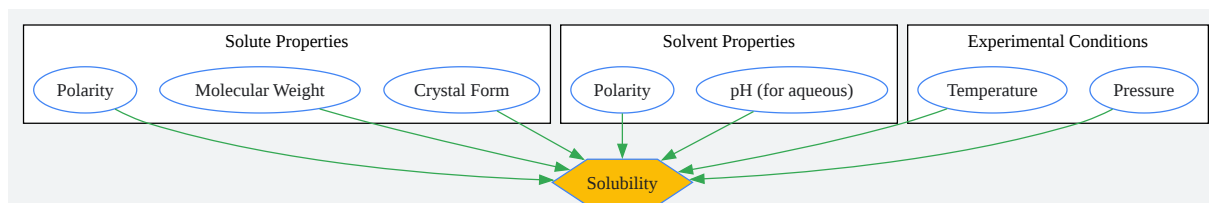
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.



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Caption: Experimental workflow for determining the solubility of **2-Mercapto-6-nitrobenzothiazole**.



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Caption: Key factors influencing the solubility of a chemical compound.

Conclusion

While quantitative solubility data for **2-Mercapto-6-nitrobenzothiazole** is not readily available, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for generating reliable solubility data. The acquisition and publication of such data would be a valuable contribution to the scientific community, aiding in the further development and application of this promising compound.

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